molecular formula C20H17FN2O3S2 B2531928 3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide CAS No. 932502-76-6

3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

Cat. No. B2531928
M. Wt: 416.49
InChI Key: ZHAXVJWJWVERAQ-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Fluorescent Probes for Zinc(II) Detection

Research indicates that derivatives of 3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide have been synthesized and evaluated for their effectiveness as fluorescent probes for zinc(II) detection. The synthesis of analogues with various substituents aimed to enhance fluorescence characteristics for better detection of zinc(II) ions, demonstrating potential applications in intracellular zinc monitoring (Kimber et al., 2001).

Synthesis of Ring-Fluorinated Derivatives

Another study explored the synthesis of ring-fluorinated derivatives via intramolecular substitution, leading to 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives. This research highlights the compound's utility in the synthesis of fluorinated derivatives, which are of interest due to their potential applications in pharmaceuticals and agrochemicals (Ichikawa et al., 2006).

Biological Activity of Arylsulfonamide Derivatives

Further investigations into arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone revealed significant bioactivities against bacterial and fungal pathogens. This study underscores the therapeutic potential of these derivatives in combating microbial infections (Zeng et al., 2016).

Design of Fluorescent Probes for Zn2+

Research on the design and synthesis of fluorescent probes for Zn2+ detection has led to the development of compounds with enhanced cell-membrane permeability and sensitivity. This work contributes to the development of efficient tools for Zn2+ detection in biological samples, facilitating studies on the role of zinc in various biological processes (Ohshima et al., 2010).

Inhibition Studies on Carbonic Anhydrase

Compounds based on 3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide have been studied for their inhibitory effects on carbonic anhydrase isoforms, showing promise as therapeutic agents in treating conditions where modulation of carbonic anhydrase activity is beneficial (Gao et al., 1995).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-15-5-1-6-17(13-15)28(25,26)22-16-8-9-18-14(12-16)4-2-10-23(18)20(24)19-7-3-11-27-19/h1,3,5-9,11-13,22H,2,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAXVJWJWVERAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

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